(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine
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Description
(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine
is a chemical compound with the molecular formula C17H15FN2S
. It is also known as 2-Thiazolamine, 4-(4-fluorophenyl)-N-(2-phenylethyl)-
. This compound is used in scientific research, with potential applications ranging from drug development to catalysis.
Molecular Structure Analysis
The molecular structure ofThis compound
consists of aromatic rings and a heterocyclic ring system. The empirical formula is C17H15FN2S
and the molecular weight is 298.38
. Physical and Chemical Properties Analysis
The physical and chemical properties ofThis compound
include its molecular formula C17H15FN2S
, molecular weight 298.38
, and its structure which includes aromatic rings and a heterocyclic ring system .
Scientific Research Applications
Multi-stimuli Responsive Materials
(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a novel V-shaped molecule, exhibits a pronounced intramolecular charge transfer (ICT) effect, enhanced aggregation-induced emission (AIE), and morphology-dependent fluorochromism. Its unique molecular structure and photophysical properties make it a promising candidate for applications as security ink and other materials responsive to mechanical force or pH changes (Xiao-lin Lu & M. Xia, 2016).
Antimicrobial Agents
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, highlighting the compound's potential as a basis for developing new antimicrobial agents (Nadine Uwabagira, B. Sarojini, & B. Poojary, 2018).
Antibacterial and Antifungal Activities
A study on the synthesis and bioactivity of α-thiazolyl aminomethylene bisphosphonates, catalyzed by nano silver particles, revealed these compounds possess significant antioxidant, antibacterial, and antifungal activities. This makes them promising candidates for pharmaceutical applications, especially considering their superior antioxidant activity compared to ascorbic acid and notable antimicrobial properties (S. Poola et al., 2020).
Molecular Structure Analysis
The molecular and electronic structure of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine was extensively characterized using various spectroscopic methods and computational approaches. This detailed analysis provides valuable insights into the compound's conformational flexibility and potential electronic applications (N. Özdemir et al., 2009).
Novel Anticancer Agents
1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their anticancer and antitubercular activities, demonstrating significant inhibitory effects against breast cancer cell lines. These findings suggest the potential of thiadiazole-based compounds in developing new therapeutic agents for cancer treatment (D. Chandra Sekhar et al., 2019).
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGZUNXWJMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.